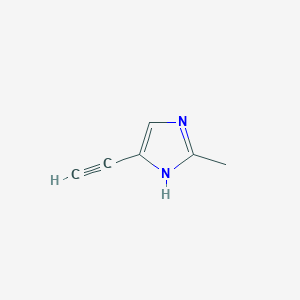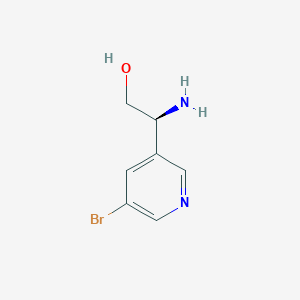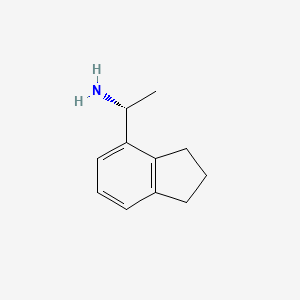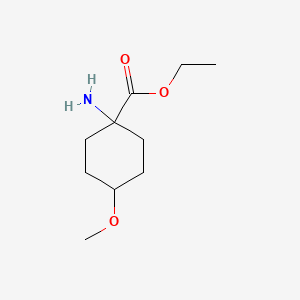![molecular formula C7H10ClF2N3S B13559765 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)
3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride is a chemical compound with the molecular formula C7H10ClF2N3S This compound is known for its unique structure, which includes a difluoromethyl group attached to a pyrazolo[1,5-a]pyrazine ring system
Méthodes De Préparation
The synthesis of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves several steps. One common method includes the difluoromethylation of a suitable precursor . This process typically involves the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often require the presence of a base and a solvent, and the reaction is carried out under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include bases, acids, and catalysts, depending on the specific reaction being carried out. The major products formed from these reactions vary based on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3-[(Difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound may also interact with enzymes and proteins, altering their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride include:
3-[(Difluoromethyl)sulfanyl]aniline: This compound has a similar difluoromethyl group but is attached to an aniline ring instead of a pyrazolo[1,5-a]pyrazine ring.
3-(Difluoromethylthio)aniline: Another similar compound with the difluoromethyl group attached to a thioaniline structure.
The uniqueness of this compound lies in its specific ring structure and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10ClF2N3S |
|---|---|
Poids moléculaire |
241.69 g/mol |
Nom IUPAC |
3-(difluoromethylsulfanyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H9F2N3S.ClH/c8-7(9)13-6-4-11-12-2-1-10-3-5(6)12;/h4,7,10H,1-3H2;1H |
Clé InChI |
ZMSDNWGFUVXLLK-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=C(C=N2)SC(F)F)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(3-Chloro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13559688.png)



![4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559710.png)






![3-[2-(4-Methylphenyl)-1H-indol-3-YL]propanoic acid](/img/structure/B13559752.png)


